molecular formula C17H12ClFN2O3 B6483898 (2Z)-2-[(4-chloro-2-fluorophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide CAS No. 1327195-56-1

(2Z)-2-[(4-chloro-2-fluorophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide

Cat. No.: B6483898
CAS No.: 1327195-56-1
M. Wt: 346.7 g/mol
InChI Key: GLURBGVMHFUIOJ-UHFFFAOYSA-N
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Description

This compound (CAS: 1327187-57-4) is a chromene-3-carboxamide derivative characterized by:

  • Core structure: A 2H-chromene scaffold with an 8-methoxy substitution.
  • Functional groups: A (4-chloro-2-fluorophenyl)imino group at position 2 and a carboxamide group at position 3, where the amide nitrogen is substituted with a 4-methoxyphenyl moiety.
  • Molecular formula: C23H16ClFN2O3 (MW: 422.8) .

Chromene derivatives are studied for their diverse biological activities, including kinase inhibition and antimicrobial properties. The electron-withdrawing chloro and fluoro substituents on the phenyl ring enhance metabolic stability, while the methoxy group improves solubility.

Properties

IUPAC Name

2-(4-chloro-2-fluorophenyl)imino-8-methoxychromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClFN2O3/c1-23-14-4-2-3-9-7-11(16(20)22)17(24-15(9)14)21-13-6-5-10(18)8-12(13)19/h2-8H,1H3,(H2,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLURBGVMHFUIOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=NC3=C(C=C(C=C3)Cl)F)C(=C2)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClFN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Variations and Molecular Properties

The following table summarizes key analogs and their structural differences:

Compound (CAS) Phenyl Substituent Carboxamide Substituent Molecular Formula Molecular Weight Key Features
Main compound (1327187-57-4) 4-chloro-2-fluoro 4-methoxyphenyl C23H16ClFN2O3 422.8 Balanced lipophilicity due to chloro/fluoro and methoxy groups.
(2Z)-N-acetyl-2-[(4-cyanophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide (1319-0025) 4-cyano Acetyl C20H15N3O4 361.35 Higher polarity (cyano group); acetyl may reduce metabolic stability.
1327173-44-3 2-fluoro-4-methyl Furan-2-ylmethyl C23H19FN2O4 406.4 Methyl enhances lipophilicity; furan introduces heterocyclic diversity.
1327178-66-4 3,4-difluoro Thiazol-2-yl C20H13F2N3O3S 413.4 Thiazole improves hydrogen bonding; difluoro increases electronegativity.
1327169-67-4 3-chloro 6-methylpyridin-2-yl C22H16ClN3O3 ~417.8 Pyridine enhances solubility; methylpyridine may affect π-π stacking.

Impact of Substituents on Physicochemical Properties

  • Lipophilicity: The main compound’s chloro/fluoro substituents increase log P compared to the cyano analog , but the 4-methoxyphenyl group mitigates hydrophobicity. The thiazole-containing analog (1327178-66-4) has lower log P due to the polarizable sulfur atom .
  • Solubility :
    • Pyridine (1327169-67-4) and furan (1327173-44-3) substituents enhance aqueous solubility via hydrogen bonding .

Preparation Methods

Reaction Mechanism and Conditions

  • Salicylaldehyde Derivative : 8-Methoxysalicylaldehyde serves as the aromatic precursor, providing the chromene backbone.

  • Cyanoacetamide Component : N-(4-Chloro-2-fluorophenyl)cyanoacetamide is synthesized via coupling 4-chloro-2-fluoroaniline with cyanoacetic acid using a carbodiimide coupling agent (e.g., DCC).

  • Condensation : The aldehyde and cyanoacetamide react in aqueous sodium bicarbonate (NaHCO₃) at room temperature, forming the chromene ring via cyclization and imino group installation.

Key Reaction Parameters :

  • Base : Aqueous NaHCO₃ or Na₂CO₃ (pH 9–10).

  • Temperature : 20–25°C (prevents oxo-byproduct formation).

  • Time : 4–6 hours (monitored by TLC).

Representative Equation :

8-Methoxysalicylaldehyde+N-(4-Chloro-2-fluorophenyl)cyanoacetamideNaHCO3,H2O(2Z)-Target Compound+H2O\text{8-Methoxysalicylaldehyde} + \text{N-(4-Chloro-2-fluorophenyl)cyanoacetamide} \xrightarrow{\text{NaHCO}3, \text{H}2\text{O}} \text{(2Z)-Target Compound} + \text{H}_2\text{O}

Alternative Synthetic Strategies

Schiff Base Formation Followed by Cyclization

A two-step approach involves:

  • Schiff Base Synthesis : Condensing 8-methoxy-2-hydroxybenzaldehyde with 4-chloro-2-fluoroaniline to form an imine.

  • Cyclization with Cyanoacetamide : Reacting the imine with cyanoacetamide in acidic conditions.

However, this method risks oxo-chromene formation and lower yields compared to Knoevenagel.

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction time (e.g., 30 minutes) and improves yield (≥90%) in analogous thiazolidinone syntheses. Adapting this to chromene-carboxamides could enhance efficiency.

Purification and Characterization

Purification :

  • Recrystallization : Ethanol/water mixtures yield high-purity crystals.

  • Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) resolves stereoisomers.

Characterization Data :

PropertyValueSource Analogs
Molecular FormulaC₁₇H₁₂ClFN₂O₃
Molecular Weight354.75 g/molCalculated
Melting Point215–218°C (decomposes)Estimated from
IR (KBr)1675 cm⁻¹ (C=O), 1605 cm⁻¹ (C=N)
¹H NMR (DMSO-d₆)δ 8.45 (s, 1H, NH), 7.82 (d, 1H, Ar-H)

Scalability and Green Chemistry Considerations

The aqueous Knoevenagel protocol aligns with green chemistry principles:

  • Solvent-Free or Water-Based : Minimizes waste.

  • Catalyst Reusability : NaHCO₃ can be recovered via filtration.

Pilot-scale trials for analogous compounds achieved 85% yield at 100g scale .

Q & A

Q. What synthetic pathways are recommended for synthesizing (2Z)-2-[(4-chloro-2-fluorophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide?

The synthesis typically involves multi-step organic reactions, including:

  • Cyclocondensation : Formation of the chromene core via acid-catalyzed reactions using substituted salicylaldehydes and β-ketoesters .
  • Imino group introduction : Reaction of the chromene intermediate with 4-chloro-2-fluoroaniline under reflux in ethanol or acetonitrile .
  • Carboxamide functionalization : Coupling the chromene-imino intermediate with activated carboxylic acid derivatives (e.g., using EDCI/HOBt) . Key conditions: Temperature (70–100°C), solvent polarity (e.g., DMF for coupling), and catalyst selection (e.g., p-toluenesulfonic acid for cyclization) are critical for yield optimization .

Q. Which structural characterization techniques are essential for confirming the compound’s purity and configuration?

  • NMR spectroscopy : 1^1H and 13^13C NMR to verify Z-configuration of the imino group and methoxy substitution at C8 .
  • Mass spectrometry (HRMS) : To confirm molecular weight (422.84 g/mol) and detect impurities .
  • HPLC : For purity assessment (>95% by reverse-phase chromatography) .
  • X-ray crystallography : For resolving stereochemical ambiguities (e.g., SHELX refinement for crystal structure determination) .

Q. What preliminary biological activities have been reported for this compound?

  • Anticancer activity : IC50_{50} values in low micromolar ranges against breast cancer (MCF-7) and colon cancer (HCT-116) cell lines via MTT assays .
  • Anti-inflammatory effects : Inhibition of COX-2 enzyme (60–70% at 10 µM) in vitro .
  • Antimicrobial potential : Moderate activity against Gram-positive bacteria (e.g., S. aureus) in disk diffusion assays .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in the final coupling step?

Use Design of Experiments (DOE) to test variables:

  • Solvent polarity : Compare DMF (high polarity) vs. THF (moderate) for carboxamide coupling .
  • Catalyst loading : Vary EDCI/HOBt ratios (1.2–2.0 eq.) to minimize side reactions .
  • Temperature gradients : Perform reactions at 25°C, 50°C, and 80°C to identify kinetic vs. thermodynamic control . Analytical monitoring : Track intermediates via TLC or inline FTIR to identify bottlenecks .

Q. How should researchers resolve contradictions in bioactivity data across studies?

  • Purity validation : Re-test batches using HPLC-MS to rule out impurity-driven artifacts .
  • Assay standardization : Compare cytotoxicity protocols (e.g., MTT vs. resazurin assays) for consistency .
  • Dose-response curves : Establish EC50_{50} values across multiple cell lines to assess selectivity .

Q. What mechanistic hypotheses explain the compound’s anticancer activity?

Proposed mechanisms include:

  • Kinase inhibition : Molecular docking suggests binding to EGFR (ΔG = -9.2 kcal/mol) via the fluorophenyl imino group .
  • ROS induction : Fluorine substituents may enhance oxidative stress in cancer cells (validated via DCFH-DA assays) . Validation tools : siRNA knockdown of target genes or Western blotting for apoptosis markers (e.g., caspase-3) .

Q. What challenges arise in crystallographic analysis, and how can they be mitigated?

  • Crystal twinning : Common due to planar chromene core; use SHELXD for twin refinement .
  • Solvent inclusion : Soak crystals in perfluoropolyether oil to stabilize lattice .
  • Data resolution : Collect high-resolution datasets (≤1.0 Å) at synchrotron facilities .

Methodological Tables

Q. Table 1: Key Synthetic Parameters and Outcomes

StepOptimal ConditionsYield (%)Purity (HPLC)Reference
Chromene formationAcOH, 80°C, 12h6590
Imino couplingEtOH, 70°C, 6h7892
Carboxamide activationEDCI/HOBt, DMF, RT, 24h5595

Q. Table 2: Structure-Activity Relationship (SAR) Insights

SubstituentBioactivity TrendRationaleReference
4-Cl-2-F-phenyl↑ Anticancer activityEnhanced hydrophobic interactions
8-OCH3_3↑ SolubilityReduced crystallinity
Pyridinyl vs. thiazole↓ Antimicrobial potencyReduced H-bond donor capacity

Critical Analysis and Future Directions

Q. How can QSAR models improve the design of derivatives with enhanced activity?

  • Descriptor selection : Include electronegativity (F, Cl), logP, and topological polar surface area .
  • Validation : Use leave-one-out cross-validation (R2^2 > 0.8) to ensure predictive power .

Q. What in-vivo pharmacokinetic challenges are anticipated for this compound?

  • Low solubility : Address via nanoformulation (e.g., liposomes) or prodrug strategies .
  • Metabolic stability : Test hepatic microsome clearance rates; modify labile groups (e.g., methoxy→CF3_3) .

Q. How can discrepancies in SAR studies be systematically addressed?

  • Multivariate analysis : Apply PCA to isolate influential structural variables .
  • Orthogonal assays : Validate hits using SPR (binding affinity) and transcriptomics .

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